molecular formula C5H2Br2ClN B169385 3,5-Dibromo-4-chloropyridine CAS No. 13626-17-0

3,5-Dibromo-4-chloropyridine

Cat. No. B169385
CAS RN: 13626-17-0
M. Wt: 271.34 g/mol
InChI Key: XNXHPEUZNXWWCH-UHFFFAOYSA-N
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Patent
US06743922B2

Procedure details

A mixture of 3,5-dibromo-4-pyridone (VIII, W=Br) (79.0 g, 0.312 mol) and PCl5 (79 g, 0.38 mol) was kept at 160° C. for 3 h. The reaction mixture was cooled to 0° C. and quenched by slow addition of water (200 mL). The resulting precipitate was crushed, filtered off, washed with water, and transferred on top of a flash silica column which was subsequently eluted with CH2Cl2. The crude product thus obtained was crystallised from EtOH to give the title compound, 3,5-dibromo-4-chloropyridine (VII, W=Br) (73.9 g, 72%) as white needles: Rf =0.60 (CH2Cl2); mp 95.0-96.5° C. (EtOH); 1H NMR (250 MHz, CDCl3) δ8.65 (s); 13C NMR (63 MHz, CDCl3) δ121.8, 144.0, and 150.9; IR (CHCl3) νmax 1549, 1524, 1410, and 1394 cm−1; MS (EI+) m/z (rel intensity) 271 (100%, M+) and 192 (30); HRMS calcd for C5H2Br2ClN (M+) 268.8242, found 268.8231.
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
79 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[C:7](=O)[C:6]([Br:9])=[CH:5][N:4]=[CH:3]1.P(Cl)(Cl)(Cl)(Cl)[Cl:11]>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[Cl:11]

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
BrC1C=NC=C(C1=O)Br
Name
Quantity
79 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by slow addition of water (200 mL)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was crushed
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
was subsequently eluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was crystallised from EtOH

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 73.9 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.